Isopropyl propionate
Overview
Description
Synthesis Analysis
The synthesis of isopropyl propionate involves various catalytic processes. Research has identified several catalysts effective in the esterification process, including sulfuric acid, P-toluene sulfonic acid, Ferric tri(dodecanesulfonate), and more. These catalysts have been reviewed for their efficiency in synthesizing isobutyl propionate, which shares similar synthesis pathways with isopropyl propionate (Liu Mei-yan, 2011). Additionally, the safety-control conditions in the esterification of isopropyl alcohol and propionic anhydride have been analyzed to optimize the reaction process and minimize hazards (Z. Fa, 2013).
Molecular Structure Analysis
Although specific studies on the molecular structure analysis of isopropyl propionate were not found, the general approach involves utilizing spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to elucidate the compound's structure. These methods help in understanding the electronic and spatial configuration, which is crucial for determining its reactivity and physical properties.
Chemical Reactions and Properties
Isopropyl propionate participates in various chemical reactions, including esterification and transamination. The compound's reactivity has been explored in the context of synthesizing unnatural amino acids using isopropylamine as an amino donor, showcasing its versatility in organic synthesis (Eul‐Soo Park, Joo‐Young Dong, J. Shin, 2013).
Physical Properties Analysis
The physical properties of isopropyl propionate, such as boiling point, melting point, and solubility, are essential for its application in various industrial and research settings. These properties are influenced by the molecular structure of the compound, particularly the length of the carbon chain and the presence of functional groups.
Chemical Properties Analysis
The chemical properties of isopropyl propionate, including its reactivity with different reagents, stability under various conditions, and its behavior in chemical syntheses, are crucial for its effective use in chemical reactions. Studies on the lipase-catalyzed synthesis of esters like isobutyl propionate in solvent-free systems have provided insights into optimizing reaction conditions for high conversion rates and selectivity (Kajal S. Jaiswal, V. Rathod, 2018).
Scientific Research Applications
Allergic Contact Dermatitis and Sensitizing Properties
Isopropyl alcohol, a structural isomer of propanol and closely related to isopropyl propionate, is used as an industrial solvent and in clinical environments as a preservative and antiseptic. It's known to be a mild irritant to the eyes and mucous membranes and considered a weak sensitizer (García‐Gavín et al., 2011).
Esterification Processes
Isopropyl propionate is produced by esterifying propionic acid with isopropyl alcohol. Studies have explored optimizing this process using ion exchange resin catalysts and varying parameters like catalyst loading, alcohol to acid molar ratio, and reaction temperature (Chandane et al., 2016). Another study investigated the lipase-catalyzed esterification of propionic acid in supercritical carbon dioxide using different alcohols, including isopropyl alcohol (Varma & Madras, 2010).
Solubility and Vapor Permeation
Isopropyl propionate's solubility and reaction properties have been explored in various studies. One such study found that different commercial membranes could enhance the conversion of reversible esterification reactions involving isopropyl propionate (Ameri et al., 2010).
Pyrolysis and Biodiesel Applications
The kinetics of pyrolysis of isopropyl propionate, a model for biodiesel, was studied using computational methods. This provided insights into the reaction mechanisms and conditions that affect biodiesel production (Shiroudi et al., 2020).
Phase Equilibria in Mixtures
The phase equilibria of mixtures containing isopropyl propionate, water, and other substances were studied, providing important data for industrial applications like separation processes (Hsieh et al., 2011).
Safety and Thermal Behavior
The safety and thermal behavior during the synthesis of isopropyl propionate were analyzed using simulation and experimentation. This is crucial for ensuring safe industrial processes involving this compound (Fa, 2013).
Bioengineering Applications
Poly(N-isopropyl acrylamide), closely related to isopropyl propionate, has been widely investigated for bioengineering applications such as drug delivery, owing to its thermoresponsive properties (Convertine et al., 2004).
Safety And Hazards
Future Directions
Isopropyl propionate is an important biodiesel additive/surrogate . Detailed studies on the thermal decomposition of biofuels like isopropyl propionate are essential for constructing a detailed kinetic model . The temperature- and pressure-dependent kinetic mechanism, consisting of the calculated thermodynamic and kinetic data, is provided for further modeling and simulation of any related systems .
properties
IUPAC Name |
propan-2-yl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMWOMHMDSDKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Record name | ISOPROPYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060927 | |
Record name | Propanoic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., liquid | |
Record name | ISOPROPYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isopropyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
108.00 to 111.00 °C. @ 760.00 mm Hg | |
Record name | Isopropyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.95 mg/mL at 25 °C, completely miscible with alcohol and diluted alcohol | |
Record name | Isopropyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isopropyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.863-0.869 (20°) | |
Record name | Isopropyl propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/652/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isopropyl propionate | |
CAS RN |
637-78-5 | |
Record name | ISOPROPYL PROPIONATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3718 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isopropyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isopropyl propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoic acid, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.274 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGB0AK08T9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Isopropyl propionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030056 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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